Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular weight of 326.82 and a molecular formula of C₁₀H₁₄N₂O₄S₂•HCl . This compound is known for its unique structure, which includes a thiophene ring substituted with a piperazinylsulfonyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Piperazinylsulfonyl Group: The piperazinylsulfonyl group is introduced via a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazinylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazinylsulfonyl group can form strong interactions with proteins, influencing their structure and function. The thiophene ring can participate in π-π interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate hydrochloride: Similar structure but with the carboxylate group at the 2-position.
Methyl 5-(morpholin-1-ylsulfonyl)thiophene-3-carboxylate hydrochloride: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
Methyl 5-(piperazine-1-sulfonyl)thiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazinylsulfonyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 5-piperazin-1-ylsulfonylthiophene-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2.ClH/c1-16-10(13)8-6-9(17-7-8)18(14,15)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXNFMZMJHHJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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